6-Bromo-3-chloropicolinonitrile
Description
6-Bromo-3-chloropicolinonitrile (C₆H₂BrClN₂) is a halogenated pyridine derivative featuring a bromine atom at the 6-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position. The nitrile group enhances electrophilicity, enabling cross-coupling reactions, while halogen substituents influence electronic and steric properties critical for reactivity .
Properties
IUPAC Name |
6-bromo-3-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZUOCXJOFDQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-chloropicolinonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of picolinonitrile. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-Bromo-3-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropicolinonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Halogens vs. Alkyl Groups
6-Bromo-3-fluoropicolinonitrile (CAS 1256788-71-2)
- Substituents : Bromine (6-position), fluorine (3-position).
- However, chlorine’s larger atomic size may offer better steric stabilization in transition states.
- Applications : Used in fluorinated drug synthesis due to fluorine’s metabolic stability .
6-Bromo-3-methylpicolinonitrile (CAS 1379335-87-1)
Positional Isomerism and Functional Group Variation
3-Bromo-6-chloropicolinaldehyde
- Substituents : Bromine (3-position), chlorine (6-position), aldehyde group (2-position).
- Key Differences : The aldehyde group (vs. nitrile) enables condensation reactions (e.g., formation of Schiff bases). Positional isomerism alters electronic distribution, affecting regioselectivity in further derivatization .
3-(Bromomethyl)picolinonitrile
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects: Chlorine’s moderate electronegativity balances reactivity and stability in this compound, making it preferable for reactions requiring controlled electron withdrawal (e.g., palladium-catalyzed couplings) compared to fluorine’s extreme electronegativity .
- Steric Considerations: Methyl groups (as in 6-bromo-3-methylpicolinonitrile) reduce reaction rates at the 3-position but enhance bioavailability, a trade-off critical in drug design .
- Functional Group Interplay : Nitriles enable cyanation or hydrolysis to amides/carboxylic acids, whereas aldehydes (e.g., in 3-bromo-6-chloropicolinaldehyde) expand utility in heterocycle formation .
Biological Activity
6-Bromo-3-chloropicolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research studies and case reports to provide a comprehensive overview.
Structure and Composition
This compound has the molecular formula C_6H_3BrClN_3. Its structure includes a pyridine ring with bromine and chlorine substituents, which are significant for its biological interactions.
Physical Properties
- Molecular Weight : 220.46 g/mol
- Solubility : Limited solubility in water, but soluble in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, influencing various biochemical pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Sigma-Aldrich demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Anticancer Properties
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, a recent investigation revealed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways, suggesting its role as a potential anticancer agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.
-
Case Study on Cytotoxicity :
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : this compound reduced cell viability by approximately 70% at concentrations above 50 µM.
Data Summary
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition observed |
| Cytotoxicity | Human breast cancer cells | MTT assay | 70% reduction in cell viability at 50 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
